

Introduction: The 2-(1-Methylpiperidin-4-yl)ethanol Scaffold in Cholinergic Drug Discovery

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Compound of Interest

Compound Name: 2-(1-Methylpiperidin-4-yl)ethanol

Cat. No.: B1316031

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The **2-(1-Methylpiperidin-4-yl)ethanol** core structure represents a versatile and privileged scaffold in medicinal chemistry. Piperidine derivatives are fundamental components in a vast array of pharmaceuticals, particularly those targeting the central nervous system[1]. The structural features of this specific scaffold—a methylated piperidine ring linked to an ethanol moiety—make it an ideal starting point for developing modulators of the cholinergic system.

Historically, research has demonstrated that derivatives of this and similar piperidine structures can exhibit high affinity and selectivity for muscarinic acetylcholine receptors (mAChRs) and, in some contexts, acetylcholinesterase (AChE)[2][3]. These two protein classes are critical regulators of neurotransmission and are implicated in a wide range of physiological processes and disease states, including chronic obstructive pulmonary disease (COPD), overactive bladder, Alzheimer's disease, and schizophrenia[2][4].

This guide, therefore, focuses on a logical, tiered approach to characterizing the biological activity of novel **2-(1-Methylpiperidin-4-yl)ethanol** derivatives. We will detail the primary binding assays to determine target affinity, functional assays to elucidate the mode of action (e.g., antagonist, agonist), and enzymatic assays to assess off-target activity.

Part I: Characterization of Muscarinic Receptor Interactions

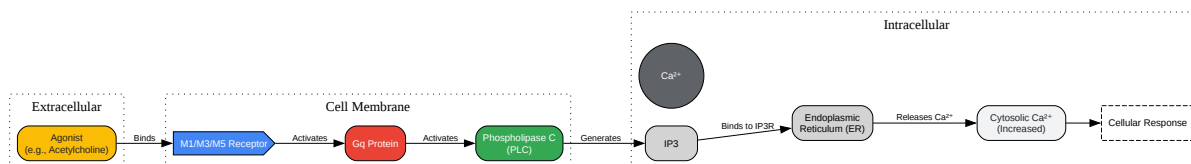
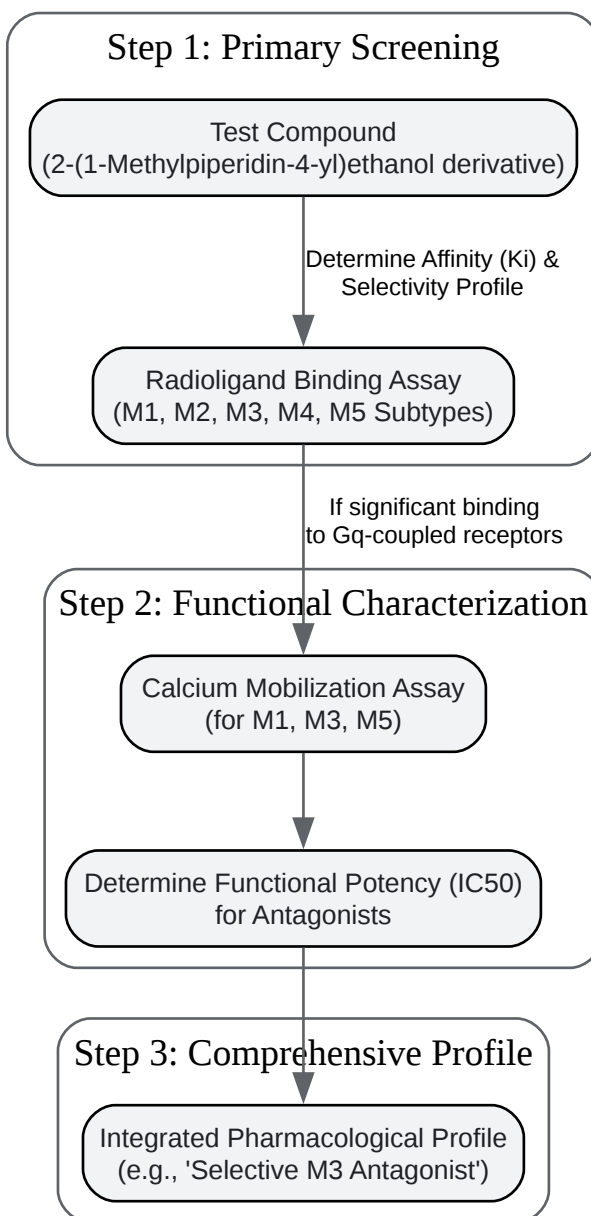
Muscarinic acetylcholine receptors are a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5) that mediate the majority of the effects of acetylcholine in the central and peripheral nervous systems[2][5]. They are classified based on their primary signaling pathways:

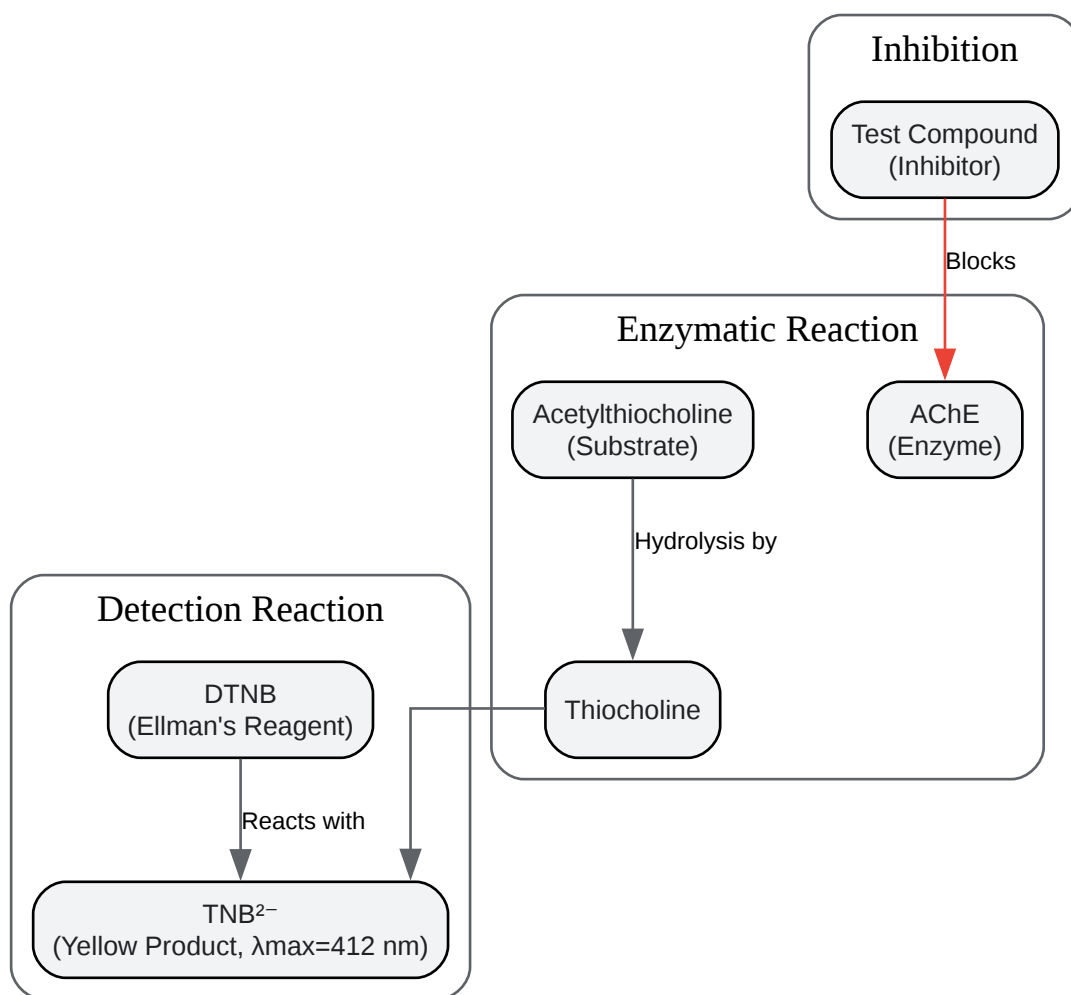
- M1, M3, M5 Receptors: Couple to Gq/11 proteins, activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) stores.[6][7]
- M2, M4 Receptors: Couple to Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]

Given that many piperidine-based molecules act as muscarinic antagonists, the primary goals are to determine which subtypes a derivative binds to (affinity and selectivity) and how it affects their function (potency).

Workflow for Muscarinic Receptor Profiling

The following diagram outlines a standard workflow for characterizing a new derivative at muscarinic receptors.





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